molecular formula C9H9ClO2 B1345113 Methyl 4-(chloromethyl)benzoate CAS No. 34040-64-7

Methyl 4-(chloromethyl)benzoate

Cat. No. B1345113
Key on ui cas rn: 34040-64-7
M. Wt: 184.62 g/mol
InChI Key: SATDLKYRVXFXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05559133

Procedure details

Stir a mixture of 100 g of the product prepared as described in step (a)in 500 mL of dry DMF and 81.1 g (0.54168 moles) of Nal and 150 g (0.8108 moles, 1.5 eg) of sodium 2,6-dichlorophenoxide at room temperature overnight. Add water to the so-formed formed reaction mixture to produce a precipitated solid. Add CH2Cl2 to dissolve the precipitated solid. Wash the CH2Cl2 layers successively with four volumes of a 5% aqueous NaOH solution, water and brine. Separate and dry the organic layer over Na2SO4. Remove the solvent under reduced pressure to produce 164.5 g (97.6% of theory) of the title compound. The 200 MHzNMR spectrum is consistent with the proposed ester structure ##STR121##
[Compound]
Name
product
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
81.1 g
Type
reactant
Reaction Step Two
Name
sodium 2,6-dichlorophenoxide
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.N[C@H](C(O)=O)[CH2:8][C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=CC=C2)=[CH:11][CH:10]=1.[Cl:22]C1C=CC=C(Cl)C=1[O-].[Na+].[OH2:32]>C(Cl)Cl>[Cl:22][CH2:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:5][CH3:4])=[O:32])=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
product
Quantity
100 g
Type
reactant
Smiles
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
81.1 g
Type
reactant
Smiles
N[C@@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
Name
sodium 2,6-dichlorophenoxide
Quantity
150 g
Type
reactant
Smiles
ClC1=C([O-])C(=CC=C1)Cl.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
to produce a precipitated solid
WASH
Type
WASH
Details
Wash the CH2Cl2 layers successively with four volumes of a 5% aqueous NaOH solution, water and brine
CUSTOM
Type
CUSTOM
Details
Separate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic layer over Na2SO4
CUSTOM
Type
CUSTOM
Details
Remove the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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